molecular formula C6H6F2N4O3 B10910861 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxamide

1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxamide

Cat. No.: B10910861
M. Wt: 220.13 g/mol
InChI Key: OYZHJOYLEVBSRE-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoroethyl group, a nitro group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Common nucleophiles include thiols, amines, and alcohols, often under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and potential pharmacological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, while the nitro group can participate in redox reactions. The carboxamide group can form hydrogen bonds with biological targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the nitro and difluoroethyl groups makes it a versatile compound for various chemical transformations and biological studies.

Properties

Molecular Formula

C6H6F2N4O3

Molecular Weight

220.13 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-3-nitropyrazole-4-carboxamide

InChI

InChI=1S/C6H6F2N4O3/c7-4(8)2-11-1-3(5(9)13)6(10-11)12(14)15/h1,4H,2H2,(H2,9,13)

InChI Key

OYZHJOYLEVBSRE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)F)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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